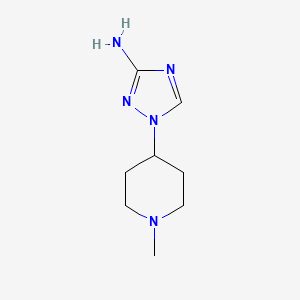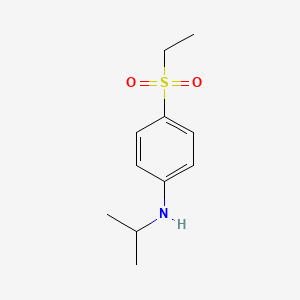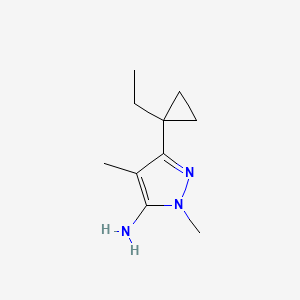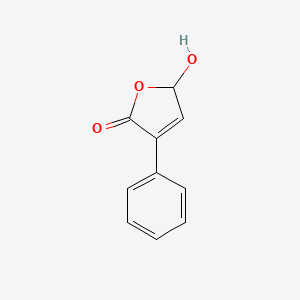
5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one is an organic compound with the molecular formula C10H8O3 It is a furanone derivative, characterized by a hydroxy group at the 5-position and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate diethyl oxalylpropionate with acetaldehyde . Another method includes the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Additionally, the reaction between glyoxylic acid monohydrate and aldehydes in the presence of morpholine or piperidine hydrochlorides has been reported .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in nucleophilic and conjugated addition reactions, Diels–Alder reactions, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions, and photochemical processes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, morpholine or piperidine hydrochlorides for cyclocondensation, and various aldehydes for formylation or carboxylation . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions can yield formic acid and its derivatives, while cyclocondensation reactions can produce functionally substituted hydrofuranones .
Scientific Research Applications
5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of biologically active compounds and as a reagent in organic synthesis . In biology, it is studied for its potential antimicrobial and antifungal properties . In medicine, it is investigated for its potential therapeutic effects, including antitumor and anti-inflammatory activities . Additionally, it has applications in the food and fragrance industry due to its unique aroma and flavor properties .
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the cell cycle at the S and G2/M phases in certain microbial cells, thereby exhibiting potential as an anti-infective agent . The exact molecular targets and pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: What sets 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one apart from these similar compounds is its unique phenyl group at the 3-position, which imparts distinct chemical properties and potential applications. This structural difference can influence its reactivity, biological activity, and sensory characteristics, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-hydroxy-4-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6,9,11H |
InChI Key |
MIYGYZKVYZIAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


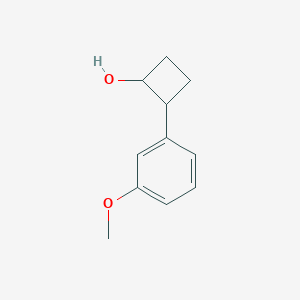
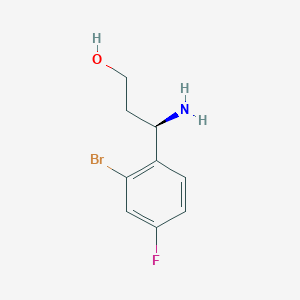
![2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13312619.png)
![5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13312625.png)
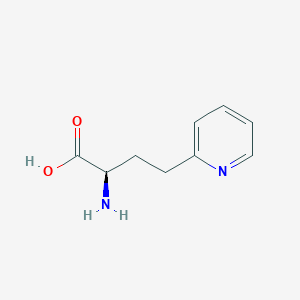
![9,9-Dimethyl-2-azaspiro[5.5]undecane](/img/structure/B13312634.png)
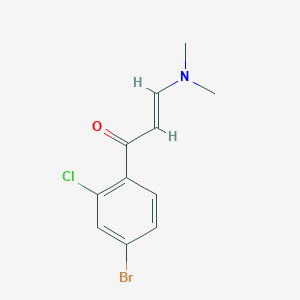
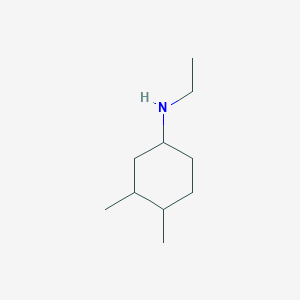
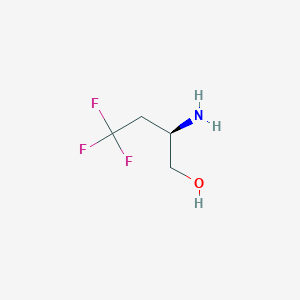
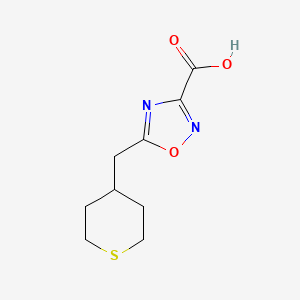
![1-[(3-Fluorophenyl)methyl]azetidine](/img/structure/B13312658.png)
